2-(Isopropylthio)benzaldehyde
Description
2-(Isopropylthio)benzaldehyde is an organosulfur compound featuring a benzaldehyde backbone substituted with an isopropylthio (-S-iPr) group at the 2-position. The thioether group introduces distinct electronic and steric properties compared to oxygen-based substituents (e.g., methoxy or methyl groups).
Properties
CAS No. |
53606-32-9 |
|---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-propan-2-ylsulfanylbenzaldehyde |
InChI |
InChI=1S/C10H12OS/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-8H,1-2H3 |
InChI Key |
UGPQFYISFDNTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Reactivity
The electronic and steric profiles of substituents significantly influence the reactivity of benzaldehyde derivatives:
- This compound achieves a synthesis yield of 96.0% under optimized conditions, highlighting the efficiency of methoxy-substituted benzaldehydes in synthetic routes .
- Methyl groups (e.g., 5-isopropyl-2-methylbenzaldehyde) : Methyl substituents are less electron-donating than methoxy groups but introduce moderate steric hindrance. The molecular formula (C₁₁H₁₄O) and molar mass (162.23 g/mol) suggest a compact structure with applications in fragrance or pharmaceutical intermediates .
- Cyclopropylmethoxy groups (e.g., 2-(cyclopropylmethoxy)-5-isopropylbenzaldehyde) : The strained cyclopropyl ring may increase reactivity in ring-opening or cross-coupling reactions. This substituent’s unique geometry could influence binding in catalytic systems .
- The sulfur atom’s lower electronegativity compared to oxygen may alter redox behavior and catalytic activity.
Physicochemical Properties
Research Findings and Trends
- Electronic Effects : Thioethers exhibit reduced hydrogen-bonding capacity compared to ethers, impacting solubility and crystallinity.
- Steric Demand : The isopropylthio group’s bulkiness may hinder regioselectivity in electrophilic substitution reactions, necessitating tailored reaction conditions.
- Synthetic Challenges : Thioether formation often requires stringent anhydrous conditions and metal catalysts, increasing production costs compared to oxygen analogs.
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